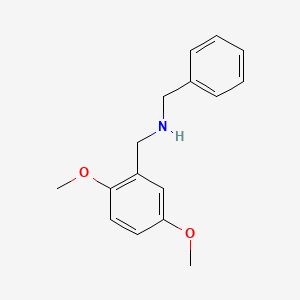

Benzyl-(2,5-dimethoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl-(2,5-dimethoxy-benzyl)-amine is a chemical compound with the CAS Number: 626205-84-3 and Linear Formula: C16H19NO2 . It has a molecular weight of 257.33 .

Molecular Structure Analysis

The InChI code for Benzyl-(2,5-dimethoxy-benzyl)-amine is 1S/C16H19NO2/c1-18-15-8-9-16(19-2)14(10-15)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 . This indicates the presence of two methoxy groups attached to a benzene ring, which is further connected to an amine group through a benzyl linkage.Applications De Recherche Scientifique

Catalytic Methodologies and Synthesis :Benzylamines, including derivatives like Benzyl-(2,5-dimethoxy-benzyl)-amine, play a critical role in the synthesis of numerous pharmaceutically active compounds. A study by Yan, Feringa, & Barta (2016) in ACS Catalysis details the use of a homogeneous iron complex for the construction of a variety of benzylamines through direct coupling of benzyl alcohols with simpler amines. This sustainable catalytic methodology is pivotal for the efficient synthesis of secondary and tertiary benzylamines.

Advanced Reagents and Protective Groups :The synthesis of new active carbonate esters, such as benzyl 4,6-dimethoxy-1,3,5-triazinyl carbonate, which serves as a useful reagent for introducing benzyloxycarbonyl groups into amines, was explored by Hioki, Fujiwara, Tani, & Kunishima (2002) in Chemistry Letters. This development is significant in the field of synthetic chemistry, especially in the synthesis of amines including benzyl-(2,5-dimethoxy-benzyl)-amine.

Palladium-Catalyzed Transformations :Li, Wang, and Wu (2018) in ACS Catalysis have developed a procedure for the direct carbonylative transformation of benzyl amines Li, Wang, & Wu (2018). Using dimethyl carbonate as the solvent, they successfully produced methyl 2-arylacetates from primary, secondary, and tertiary benzyl amines under additive-free conditions, showcasing the versatility and efficiency of this method in the transformation of compounds including Benzyl-(2,5-dimethoxy-benzyl)-amine.

Cross-Coupling Reactions in Organic Synthesis :The study by Thompson et al. (2005) in The Journal of Organic Chemistry highlights the use of Suzuki cross-coupling reactions with arylboronic acids and pyridylboronic acids to synthesize new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines. This methodology, which does not require protection/deprotection steps, is applicable to a range of primary amine-bearing aromatic and heteroaromatic substrates, including benzyl-(2,5-dimethoxy-benzyl)-amine derivatives.

Kinetic Resolution of Amines :The kinetic resolution of racemic benzylic amines via benzoylation with benzoic anhydride has been studied by Mittal et al. (2015) in the Journal of the American Chemical Society. This process, involving a dual catalyst system, offers insights into selective enantiodiscrimination, which is relevant for the resolution of compounds like Benzyl-(2,5-dimethoxy-benzyl)-amine.

Hydroamination of Aminoalkenes :The synthesis and characterization of zirconium benzyl and amide complexes supported by an imidazolone framework, effective in the intramolecular hydroamination of primary and secondary amines, were reported by Hu et al. (2010) in Organometallics. This study is significant for the understanding of hydroamination processes involving benzylamine derivatives.

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-8-9-16(19-2)14(10-15)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAWJFQLYUXDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2,5-dimethoxy-benzyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2633884.png)

![3-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2633887.png)

![2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2633889.png)

![5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2633896.png)

![4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2633899.png)

![1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2633903.png)